![molecular formula C13H9F3 B1313366 2-(Trifluoromethyl)biphenyl CAS No. 362-59-4](/img/structure/B1313366.png)
2-(Trifluoromethyl)biphenyl
Overview
Description
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves the introduction of trifluoromethyl groups into aromatic rings. For instance, the synthesis of novel fluorinated aromatic diamine monomers, such as 1,1-bis [4- (4′-aminophenoxy)phenyl]-1- [3″,5″-bis (trifluoromethyl)phenyl]-2,2,2-trifluoroethane, is achieved by coupling reactions followed by reduction processes.Molecular Structure Analysis
The molecular structure of fluorinated compounds is significantly influenced by the trifluoromethyl groups. These groups are highly electronegative, which can lead to electron delocalization and affect bond lengths and angles within the molecule.Chemical Reactions Analysis
Fluorinated aromatic compounds participate in various chemical reactions, often exhibiting unique reactivity due to the influence of the trifluoromethyl groups. For example, 2,4-bis (trifluoromethyl)phenylboronic acid catalyzes dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction mechanism.Physical And Chemical Properties Analysis
The introduction of trifluoromethyl groups into aromatic compounds significantly affects their physical and chemical properties. For example, the density of 2-(Trifluoromethyl)biphenyl is 1.2±0.1 g/cm3, and it has a boiling point of 257.1±35.0 °C at 760 mmHg .Scientific Research Applications
Organic Field-Effect Transistors
This compound serves as a building block for highly ambient-stable, amorphous organic field-effect transistors with balanced ambipolarity. Novel conjugated polymers consisting of trifluoromethyl-substituted biphenyl as the acceptor with various aromatic donors have been developed .
Hypolipidemic Agent
In pharmacological research, “4′-(Trifluoromethyl)-2-biphenylcarboxylic acid” (a derivative of 2-(Trifluoromethyl)biphenyl) has been tested as an effective hypolipidemic agent in animal species, showing significant reduction in serum cholesterol and triglyceride levels .
Synthetic Chemistry
The trifluoromethyl group, including derivatives of “2-(Trifluoromethyl)biphenyl”, is used in synthetic chemistry for the development of various compounds due to its widely available materials and reactivity .
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
The mode of action of 2-(Trifluoromethyl)biphenyl involves its use as a reagent in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 2-(Trifluoromethyl)biphenyl are related to its role in Suzuki–Miyaura cross-coupling reactions . These reactions are used to create carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry. The downstream effects of these reactions can lead to the synthesis of a wide variety of organic compounds .
Result of Action
The result of the action of 2-(Trifluoromethyl)biphenyl is the formation of new carbon–carbon bonds through Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide variety of organic compounds .
Safety and Hazards
Future Directions
The electron-accepting trifluoromethyl group is considered as a promising building block in preparing the easily processable conjugated polymers used in high-stability optoelectronic applications . The introduction of trifluoromethyl groups into aromatic compounds significantly affects their physical and chemical properties, making them of interest in various applications, including materials science and organic synthesis.
properties
IUPAC Name |
1-phenyl-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3/c14-13(15,16)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYZJEXQHWCLJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468417 | |
Record name | 2-(Trifluoromethyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)biphenyl | |
CAS RN |
362-59-4 | |
Record name | 2-(Trifluoromethyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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